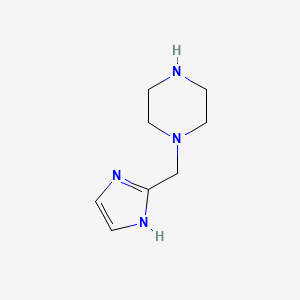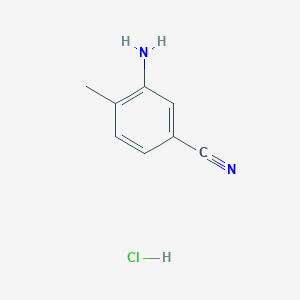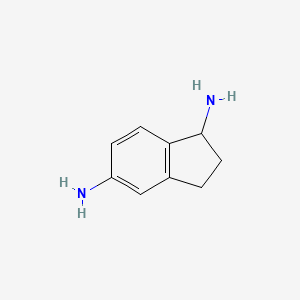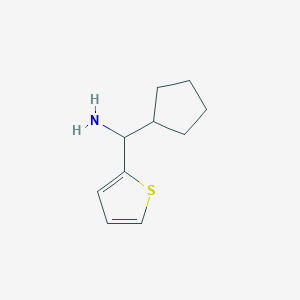
cyclopentyl(thiophen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(thiophen-2-yl)methanamine is a chemical compound with the molecular formula C10H15NS . It has a molecular weight of 181.3 . The compound is also known by its IUPAC name [1-(2-thienyl)cyclopentyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.3 . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Cyclopentyl(thiophen-2-yl)methanamine is used as a reagent in a variety of scientific applications. It is used as a catalyst in organic reactions such as the synthesis of substituted pyridines, the synthesis of quinolines, and the synthesis of heterocycles. It is also used in the synthesis of pharmaceuticals and in the synthesis of polymers. Additionally, this compound is used as a reagent in the synthesis of polymers, in the synthesis of organometallic compounds, and in the synthesis of organic solvents.
Mécanisme D'action
The mechanism of action of cyclopentyl(thiophen-2-yl)methanamine is not well understood. However, it is believed to involve the formation of a cyclic amine intermediate, which then undergoes an intramolecular cyclization reaction to form the final product. The cyclization reaction is thought to be facilitated by the presence of the thiophene ring, which acts as a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl(thiophen-2-yl)methanamine has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it suitable for use in a variety of organic reactions. It is also a colorless liquid at room temperature, which makes it easy to work with. Additionally, it is relatively inexpensive and readily available.
The main limitation of this compound is its reactivity. It is highly reactive and can easily react with other compounds, which can lead to unwanted side reactions. Additionally, it is flammable and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of cyclopentyl(thiophen-2-yl)methanamine. One potential direction is the use of this compound as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound could be used to synthesize new polymers and organometallic compounds. Finally, this compound could be used to synthesize new organic solvents. Further research is needed to explore these potential applications.
Méthodes De Synthèse
Cyclopentyl(thiophen-2-yl)methanamine can be synthesized in a two-step process. The first step involves the reaction of thiophen-2-ylmethanamine with cyclopentylmagnesium bromide in an inert atmosphere. This reaction produces an intermediate that is then reacted with anhydrous ammonia to form this compound. The reaction is carried out at room temperature and under an inert atmosphere.
Safety and Hazards
Cyclopentyl(thiophen-2-yl)methanamine is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
cyclopentyl(thiophen-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8,10H,1-2,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWCODZLSPGVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

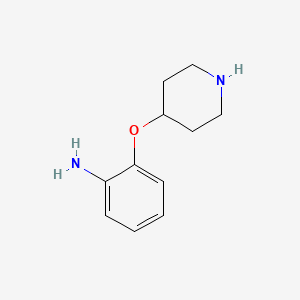
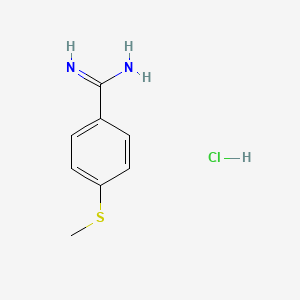


![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)





